[4-[(Z)-2-acetamido-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
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Overview
Description
[4-[(Z)-2-acetamido-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound that belongs to the class of peptides. This compound contains an amide derived from amino carboxylic acid molecules, forming a covalent bond from the carbonyl carbon of one to the nitrogen atom of another
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-acetamido-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves multiple steps, including the formation of anilines and the subsequent reactions to introduce the desired functional groups. Common synthetic methods include:
Nitration and Reduction of Arenes: This classical method involves the nitration of arenes followed by reduction to form anilines.
Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Amination: Modern transition-metal-catalyzed processes, such as palladium-catalyzed amination, are also used to synthesize anilines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-2-acetamido-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[4-[(Z)-2-acetamido-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of [4-[(Z)-2-acetamido-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may activate or inhibit biochemical pathways, enzymes, or receptors in biological systems . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptides and amides with analogous structures, such as:
- Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate
- 2-[4-[(Z)-2-Acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]prop-1-enyl]-2-formylphenyl]acetic acid
Uniqueness
The uniqueness of [4-[(Z)-2-acetamido-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate lies in its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-[(Z)-2-acetamido-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-6-5-7-17(10-13)23-21(26)18(22-14(2)24)11-16-8-9-19(28-15(3)25)20(12-16)27-4/h5-12H,1-4H3,(H,22,24)(H,23,26)/b18-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJXMRGKAYXIAI-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC)/NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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